![molecular formula C27H25N3O B2532626 (E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847396-50-3](/img/structure/B2532626.png)
(E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
(E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-one derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of (E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the proliferation of cancer cells by blocking the cell cycle at various stages. In addition, the compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases, including cancer and Alzheimer's disease. The compound has also been found to have anti-inflammatory activity, which could potentially be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one in lab experiments is its potential as a therapeutic agent for various diseases. The compound has been found to exhibit promising activity against cancer and Alzheimer's disease, which are two of the most prevalent diseases in the world. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of (E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. One potential direction is to further investigate its anti-cancer activity and determine its mechanism of action. Another potential direction is to study its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative diseases. Additionally, future studies could focus on improving the solubility of the compound in water, which could potentially make it more useful in in vivo experiments.
Synthesis Methods
The synthesis of (E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves the reaction of benzylamine, cinnamaldehyde, and 2-aminobenzimidazole in the presence of acetic acid and ethanol. This reaction results in the formation of the desired product, which can be purified using column chromatography.
Scientific Research Applications
(E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has been studied for its potential applications in medicinal chemistry. It has been found to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and inflammation. The compound has been tested in vitro and in vivo, and has shown significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have potential as a therapeutic agent for Alzheimer's disease, as it can inhibit the formation of amyloid-beta peptides, which are known to contribute to the development of the disease.
properties
IUPAC Name |
1-benzyl-4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O/c31-26-18-23(20-29(26)19-22-12-5-2-6-13-22)27-28-24-15-7-8-16-25(24)30(27)17-9-14-21-10-3-1-4-11-21/h1-16,23H,17-20H2/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLAAOAZWHFXAB-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC=CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3C/C=C/C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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